molecular formula C11H20 B14382428 3,4,7,7-Tetramethylbicyclo[4.1.0]heptane CAS No. 88218-34-2

3,4,7,7-Tetramethylbicyclo[4.1.0]heptane

Cat. No.: B14382428
CAS No.: 88218-34-2
M. Wt: 152.28 g/mol
InChI Key: VVWVKYAIPIBWDF-UHFFFAOYSA-N
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Description

3,4,7,7-Tetramethylbicyclo[410]heptane is a bicyclic hydrocarbon with the molecular formula C11H20 This compound is characterized by its unique structure, which includes a cyclopropane ring fused to a cyclohexane ring, with four methyl groups attached at specific positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,7,7-Tetramethylbicyclo[4.1.0]heptane typically involves the cyclization of suitable precursors under specific conditions. One common method is the cycloisomerization of 1,6-enynes using transition metal catalysts such as platinum (Pt) or gold (Au). The reaction conditions often include elevated temperatures and the presence of a coordinating solvent to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar cyclization reactions but on a larger scale. The use of continuous flow reactors and optimized catalytic systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through distillation or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

3,4,7,7-Tetramethylbicyclo[4.1.0]heptane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.

    Reduction: H2 gas with Pd/C catalyst under atmospheric pressure.

    Substitution: Cl2 or Br2 in the presence of a radical initiator such as UV light.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of fully saturated hydrocarbons.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3,4,7,7-Tetramethylbicyclo[4.1.0]heptane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4,7,7-Tetramethylbicyclo[4.1.0]heptane involves its interaction with molecular targets through its unique bicyclic structure. The compound can undergo ring-opening reactions, which release the strain energy of the cyclopropane ring, driving various chemical transformations. These reactions can be catalyzed by metal complexes, leading to the formation of new bonds and the generation of reactive intermediates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4,7,7-Tetramethylbicyclo[410]heptane is unique due to its specific arrangement of methyl groups and the presence of both cyclopropane and cyclohexane rings

Properties

CAS No.

88218-34-2

Molecular Formula

C11H20

Molecular Weight

152.28 g/mol

IUPAC Name

3,4,7,7-tetramethylbicyclo[4.1.0]heptane

InChI

InChI=1S/C11H20/c1-7-5-9-10(6-8(7)2)11(9,3)4/h7-10H,5-6H2,1-4H3

InChI Key

VVWVKYAIPIBWDF-UHFFFAOYSA-N

Canonical SMILES

CC1CC2C(C2(C)C)CC1C

Origin of Product

United States

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